molecular formula C15H24N4O2 B12675129 Benzylarginine ethyl ester CAS No. 31932-83-9

Benzylarginine ethyl ester

Cat. No.: B12675129
CAS No.: 31932-83-9
M. Wt: 292.38 g/mol
InChI Key: TWFOCWXYZXHJSL-ZDUSSCGKSA-N
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Description

Benzylarginine ethyl ester (CAS 31932-83-9) is a chemical compound offered as a high-purity intermediate for research and industrial applications . It serves as a key building block in organic synthesis and is utilized in the development of pharmaceuticals, peptides, and other fine chemicals . As a biochemical precursor, it provides researchers with a versatile starting material for complex synthetic pathways. This product is strictly for professional laboratory research and development purposes. It is not intended for diagnostic, therapeutic, or personal use. All researchers should consult the Safety Data Sheet (SDS) and handle this material in accordance with appropriate laboratory safety protocols.

Properties

CAS No.

31932-83-9

Molecular Formula

C15H24N4O2

Molecular Weight

292.38 g/mol

IUPAC Name

ethyl (2S)-2-(benzylamino)-5-(diaminomethylideneamino)pentanoate

InChI

InChI=1S/C15H24N4O2/c1-2-21-14(20)13(9-6-10-18-15(16)17)19-11-12-7-4-3-5-8-12/h3-5,7-8,13,19H,2,6,9-11H2,1H3,(H4,16,17,18)/t13-/m0/s1

InChI Key

TWFOCWXYZXHJSL-ZDUSSCGKSA-N

Isomeric SMILES

CCOC(=O)[C@H](CCCN=C(N)N)NCC1=CC=CC=C1

Canonical SMILES

CCOC(=O)C(CCCN=C(N)N)NCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzylarginine ethyl ester can be synthesized through the esterification of N-α-Benzoyl-L-arginine with ethanol in the presence of a strong acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Mechanism of Action

The mechanism of action of benzylarginine ethyl ester involves its interaction with proteases such as trypsin. The compound acts as a substrate, binding to the active site of the enzyme. The enzyme catalyzes the hydrolysis of the ester bond, resulting in the formation of N-α-Benzoyl-L-arginine and ethanol. This reaction is often used to measure the activity of proteases in various biological samples .

Comparison with Similar Compounds

Structural Analogs: Arginine Derivatives

Compound Name CAS Number Molecular Formula Key Features Applications References
Benzylarginine ethyl ester (BAE) 31932-83-9 C₁₅H₂₃N₄O₂ N²-benzyl, ethyl ester Protease substrate in enzyme assays
Nα-Benzoyl-L-arginine ethyl ester (BAEE) 2645-08-1 C₁₈H₂₆N₄O₃·HCl Nα-benzoyl, ethyl ester, hydrochloride salt Trypsin substrate in kinetic studies
N-Acetyl-L-phenylalanine ethyl ester - C₁₃H₁₇NO₃ N-acetyl, ethyl ester Spectroscopy (pH/temperature studies)


Key Observations :

  • BAE vs. BAEE: While both are arginine ethyl esters, BAE has a benzyl group on the alpha-amino group, whereas BAEE (a more common trypsin substrate) features a benzoyl group on the same position. This structural difference alters their enzyme specificity: BAE is tailored for ester proteinases, while BAEE is optimized for trypsin-like proteases .
  • Solubility : BAEE’s hydrochloride salt enhances water solubility, making it suitable for aqueous assays, whereas BAE’s benzyl group may favor organic solvent compatibility .

Functional Analogs: Ethyl Esters in Biochemistry

Compound Name CAS Number Molecular Formula Key Features Applications References
Naproxen ethyl ester - C₁₆H₁₈O₃ NSAID-derived ethyl ester Substrate for enantioselective biocatalysis
Ethyl octanoate 106-32-1 C₁₀H₂₀O₂ Medium-chain fatty acid ethyl ester Flavor compound in fermented beverages
Quinapril ethyl ester 85441-61-8 C₂₃H₃₂N₂O₆ Angiotensin-converting enzyme (ACE) inhibitor prodrug Pharmaceutical synthesis


Functional Comparisons :

  • Enzymatic Utility : BAE and naproxen ethyl ester both serve as substrates in enzyme assays but target different enzymes—proteases vs. lipases or esterases .
  • Industrial Relevance: Ethyl octanoate, a flavor compound, is biosynthesized by yeast during fermentation, contrasting with BAE’s synthetic production for controlled biochemical studies .

Pharmaceutical and Industrial Ethyl Esters

Compound Name CAS Number Molecular Formula Key Features Applications References
Quinapril ethyl ester maleate 85441-61-8 C₂₃H₃₂N₂O₆·C₄H₄O₄ ACE inhibitor prodrug Hypertension treatment
Decaprenoic ethyl ester - - Ethyl ester of decaprenoic acid Antioxidant formulations

Notable Differences:

  • Therapeutic Use : Pharmaceutical esters like quinapril ethyl ester are prodrugs designed for improved bioavailability, whereas BAE is strictly a research tool .
  • Synthesis: BAE is synthesized via chemical modification of arginine, while industrial esters (e.g., ethyl octanoate) are often produced via enzymatic or fermentative routes .

Biological Activity

Benzylarginine ethyl ester (BAEE) is a synthetic derivative of the amino acid arginine, notable for its potential biological activities, particularly in the context of pharmacology and biochemistry. This article explores the biological activity of BAEE, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

  • Molecular Formula : C₁₅H₂₄N₄O₂
  • Molecular Weight : 284.37 g/mol
  • CAS Number : 1111177-30-0
  • Structure : BAEE consists of an arginine backbone with a benzyl group and an ethyl ester modification, enhancing its lipophilicity and bioavailability.

This compound exhibits several biological activities primarily attributed to its interactions with various cellular pathways:

  • Nitric Oxide Synthase Inhibition : BAEE has been shown to inhibit nitric oxide synthase (NOS), leading to decreased production of nitric oxide (NO), a crucial signaling molecule involved in numerous physiological processes including vasodilation and immune response.
  • Anti-inflammatory Effects : Research indicates that BAEE may modulate inflammatory responses. It has been observed to reduce the expression of pro-inflammatory cytokines and mediators in various cell models, suggesting its potential as an anti-inflammatory agent.

In Vitro Studies

  • Cell Viability and Toxicity :
    • A study assessed the cytotoxic effects of BAEE on RAW264.7 macrophages using MTT assays. Results indicated no significant toxicity at concentrations up to 50 µg/mL, with a slight reduction in cell viability observed at higher concentrations .
  • Inflammatory Marker Production :
    • The production of inflammatory markers such as nitric oxide (NO) and prostaglandin E2 (PGE2) was significantly inhibited by BAEE in LPS-induced RAW264.7 cells. The Griess assay demonstrated a dose-dependent reduction in NO levels .
  • Protein Expression Analysis :
    • Western blotting analyses revealed that BAEE effectively downregulated the expression of inducible NOS (iNOS) and cyclooxygenase-2 (COX-2), key enzymes involved in inflammation .

Mechanistic Insights

The anti-inflammatory mechanism of BAEE involves modulation of MAPK signaling pathways. Specifically, it inhibits the phosphorylation of ERK, p38, and JNK MAPKs in a time-dependent manner following LPS stimulation . Additionally, BAEE prevents the nuclear translocation of NF-kB, a transcription factor that regulates inflammatory gene expression .

Clinical Implications

In clinical settings, the potential application of BAEE as a therapeutic agent for conditions characterized by excessive inflammation or oxidative stress is being investigated. Its ability to modulate NO production positions it as a candidate for treating cardiovascular diseases and inflammatory disorders.

Comparative Table of Biological Activities

Activity TypeObserved EffectReference
Nitric Oxide ProductionDecreased NO levels
Pro-inflammatory CytokinesReduced expression
Cell ViabilityNo significant toxicity at ≤50 µg/mL
MAPK SignalingInhibition of ERK/p38/JNK phosphorylation
NF-kB TranslocationPrevented nuclear translocation

Q & A

Q. What are the standard laboratory protocols for synthesizing Benzylarginine ethyl ester, and how can reproducibility be ensured?

this compound is synthesized via esterification, typically involving the reaction of benzylarginine with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux. Detailed protocols should specify molar ratios, reaction time, temperature, and purification steps (e.g., liquid-liquid extraction, rotary evaporation). For reproducibility, follow guidelines from experimental sections in peer-reviewed journals, which emphasize documenting catalyst concentration, solvent purity, and spectral validation (e.g., IR, NMR) to confirm ester formation .

Q. Which analytical techniques are most reliable for characterizing this compound, and how are they validated?

Key techniques include:

  • FT-IR spectroscopy : Validate ester bond formation via C=O stretching (1720–1740 cm⁻¹) and C-O stretching (1150–1250 cm⁻¹) peaks, referencing NIST spectral databases .
  • HPLC-MS : Quantify purity using reverse-phase chromatography with UV detection (λ = 210–220 nm) and mass confirmation of the molecular ion peak .
  • NMR : Assign peaks for the benzyl group (δ 7.2–7.4 ppm, aromatic protons) and ethyl ester (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) . Cross-validate results with certified reference materials or published spectra.

Q. What factors influence the stability of this compound during storage, and how can degradation be minimized?

Stability is affected by:

  • Temperature : Store at –20°C to slow hydrolysis.
  • pH : Neutral to slightly acidic conditions reduce ester bond cleavage.
  • Light : Use amber vials to prevent photodegradation. Monitor degradation via periodic HPLC analysis and compare against freshly synthesized batches .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize the synthesis of this compound?

Use a central composite design (CCD) to evaluate variables like temperature (40–80°C), ethanol-to-substrate ratio (3:1–10:1), and catalyst concentration (1–5% w/w). Analyze yield data using ANOVA to identify significant factors and generate a predictive model. For example, a study on ethyl ester synthesis achieved 95% yield by optimizing residence time (2.5 hr) and temperature (65°C) .

Q. How do researchers resolve contradictions between precursor availability and enzyme activity in ethyl ester biosynthesis?

Conflicting data may arise from differences in experimental models (e.g., in vitro vs. in vivo systems). To address this:

  • Perform kinetic assays to measure substrate affinity (Km) and enzyme activity (Vmax) under varying precursor concentrations.
  • Use gene expression analysis (e.g., qPCR for EEB1 or EHT1 homologs) to determine if enzyme levels correlate with ester production. A study on yeast ethyl esters found precursor availability, not enzyme activity, was the limiting factor when fatty acids were supplemented .

Q. What advanced spectroscopic methods are employed for structural elucidation of this compound derivatives?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign stereochemistry.
  • Temperature-dependent UV-Vis spectroscopy : Monitor conformational changes (e.g., aromatic stacking) by analyzing absorbance shifts at 250–280 nm across 0–100°C .
  • X-ray crystallography : Resolve crystal structures to confirm bond angles and spatial arrangement, though this requires high-purity crystals .

Methodological Considerations

  • Experimental Design : Use factorial designs to evaluate interactions between variables (e.g., pH × temperature) and reduce trial runs .
  • Data Validation : Include internal standards (e.g., deuterated analogs) in HPLC-MS to correct for matrix effects .
  • Reproducibility : Adhere to Beilstein Journal guidelines for documenting synthetic procedures, including exact equipment specifications (brand, model) and statistical validation of replicates .

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